

Preclinical Development of NITD-916: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NITD-916

Cat. No.: B1494569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

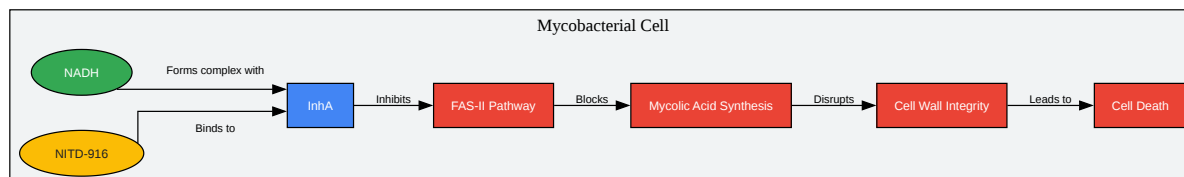
Abstract

NITD-916 is a novel, orally bioavailable small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document provides a comprehensive overview of the preclinical development of **NITD-916**, summarizing key data on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and safety profile. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new anti-tubercular agents. **NITD-916** demonstrates potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria by directly inhibiting mycolic acid biosynthesis. Preclinical studies in various models, including cell-based assays and animal infection models, have shown promising efficacy and a favorable safety profile, positioning **NITD-916** as a promising candidate for further clinical development.

Mechanism of Action

NITD-916 is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, **NITD-916** does not require metabolic activation. It binds directly to the InhA enzyme, forming a ternary complex with NADH and blocking the substrate-binding pocket. This inhibition disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic

acids, the long-chain fatty acids that are critical components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and subsequent bacterial cell death.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **NITD-916**.

Data Presentation

Pharmacokinetics

NITD-916 exhibits low to moderate metabolic clearance in mouse and human hepatic microsomes. The compound is orally available.

Parameter	Species	Value	Reference
Metabolic Clearance	Mouse	Low to Moderate	
	Human	Low to Moderate	
Oral Bioavailability	Mouse	Orally Active	

Further quantitative data on C_{max}, T_{max}, AUC, and half-life are not publicly available at this time.

In Vitro Efficacy

NITD-916 demonstrates potent in vitro activity against a range of mycobacterial species, including drug-resistant strains.

Organism	Strain(s)	MIC50	MIC90	IC50	Reference
M. tuberculosis	H37Rv	50 nM	-	-	
M. tuberculosis	MDR strains	0.04 - 0.16 μ M	-	-	
M. abscessus	Clinical Isolates	0.125 mg/L	1 mg/L	-	
M. fortuitum	ATCC 6841	0.04 μ g/mL (in CaMHB)	-	-	
M. fortuitum	Clinical Isolates	0.16 - 0.31 μ g/mL	-	-	
InhA Enzyme	-	-	-	570 nM	

In Vivo Efficacy

NITD-916 has demonstrated significant efficacy in reducing bacterial burden in mouse and zebrafish models of mycobacterial infection.

Animal Model	Infection Strain	Treatment Regimen	Efficacy (CFU Reduction)	Reference
Mouse (acute)	M. tuberculosis H37Rv	100 mg/kg, p.o., daily for 1 month	0.95 log ₁₀ in the lung	
Mouse (pulmonary)	M. abscessus	100 mg/kg for 14 days	5.6 log ₁₀ in lung tissue	
Zebrafish	M. fortuitum	Short duration treatments	Significant protection and reduced bacterial burden	

Safety and Toxicology

Preclinical safety assessments indicate that **NITD-916** has a favorable safety profile.

Assay	Result	Reference
Mutagenicity (Ames Test)	No mutagenic potential	
Cardiotoxicity (hERG Assay)	No cardiotoxicity potential	
Cytotoxicity	Very little cytotoxicity to THP-1 cells	

Specific IC50 values against a panel of mammalian cell lines and other detailed toxicology data are not publicly available at this time.

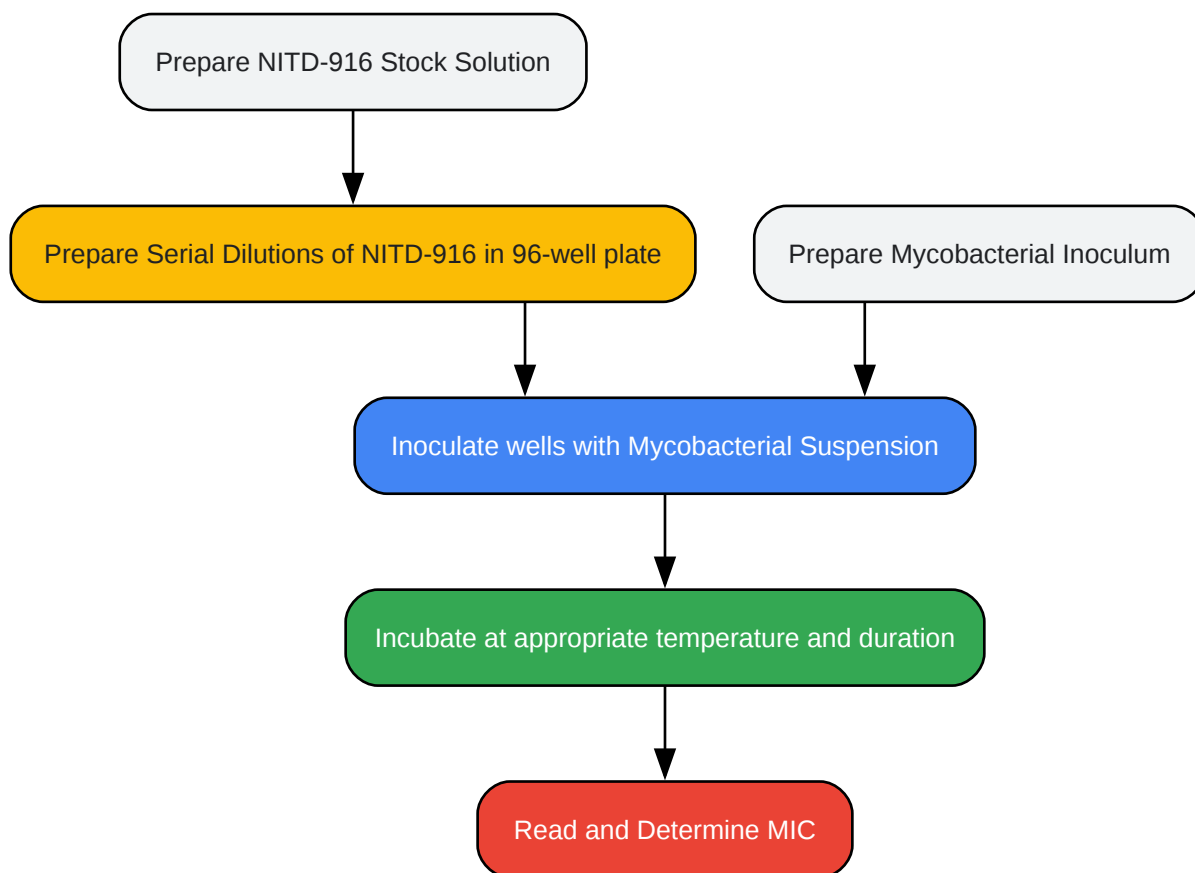
Experimental Protocols

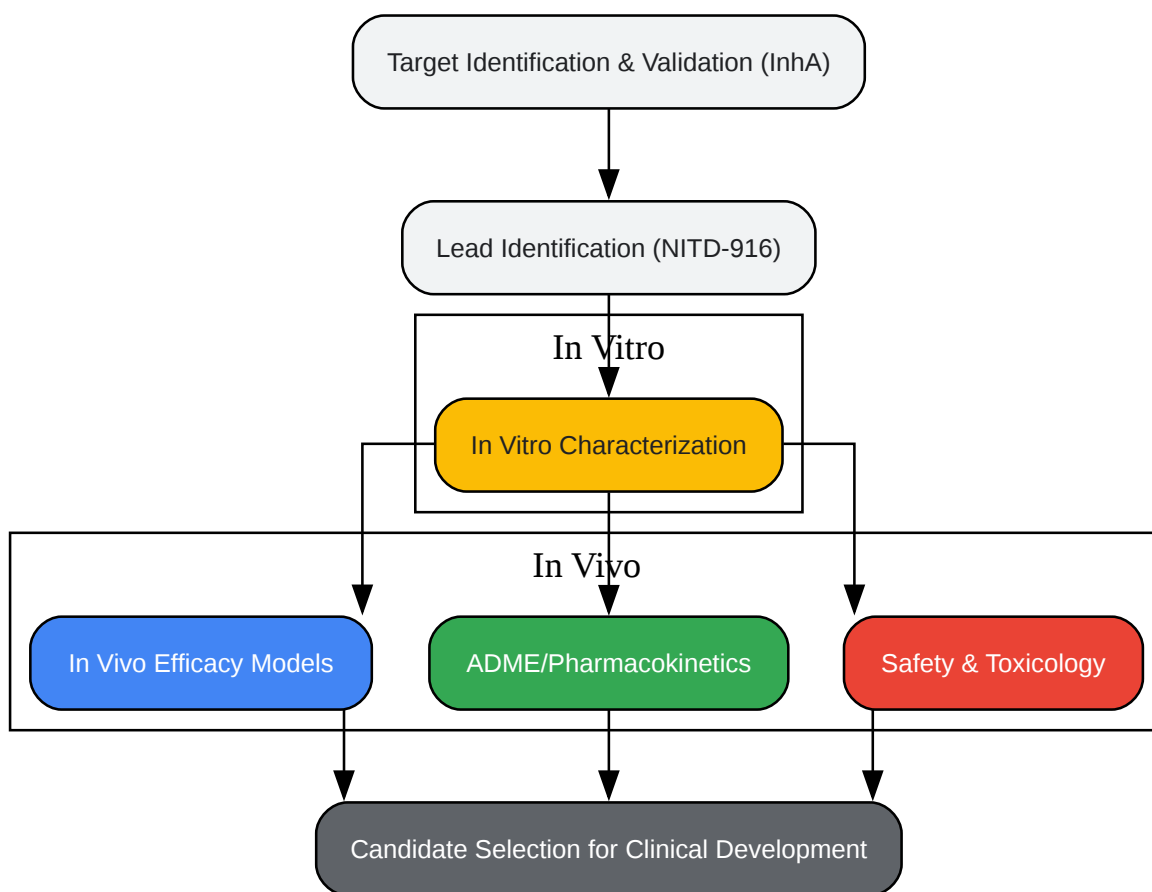
In Vitro Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the general procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against mycobacteria.

- Preparation of **NITD-916** Stock Solution: A stock solution of **NITD-916** is prepared in dimethyl sulfoxide (DMSO).
- Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- Microplate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of **NITD-916** are prepared in cation-adjusted Mueller-Hinton broth (CaMHB) or other suitable broth.
- Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

- Incubation: The plate is sealed and incubated at the appropriate temperature (e.g., 37°C for *M. tuberculosis*, 30°C for *M. fortuitum*) for a specified period (typically 7-14 days for slow-growing mycobacteria).
- MIC Determination: The MIC is defined as the lowest concentration of **NITD-916** that results in no visible growth of the mycobacteria.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Preclinical Development of NITD-916: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1494569#preclinical-development-of-nitd-916\]](https://www.benchchem.com/product/b1494569#preclinical-development-of-nitd-916)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com